(3aR,5R,6R,6aS)-5-(2-azido-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
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Overview
Description
(3aR,5R,6R,6aS)-5-(2-azido-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol is a complex organic compound characterized by its unique structure, which includes an azido group, a hydroxyethyl group, and a tetrahydrofuro[2,3-d][1,3]dioxol ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,5R,6R,6aS)-5-(2-azido-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol typically involves multiple steps. One common approach is to start with a suitable precursor that contains the tetrahydrofuro[2,3-d][1,3]dioxol ring system. The azido group can be introduced through a nucleophilic substitution reaction using sodium azide. The hydroxyethyl group can be added via an epoxide ring-opening reaction with an appropriate alcohol.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
(3aR,5R,6R,6aS)-5-(2-azido-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in substitution reactions to form other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are typical.
Substitution: Sodium azide is commonly used for introducing the azido group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the azido group would produce an amine.
Scientific Research Applications
(3aR,5R,6R,6aS)-5-(2-azido-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s azido group makes it useful in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3aR,5R,6R,6aS)-5-(2-azido-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol exerts its effects involves its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The hydroxyethyl group can engage in hydrogen bonding and other interactions with biological molecules, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
(3aR,5R,6R,6aS)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol: Similar structure but with an amino group instead of an azido group.
(3aR,5R,6R,6aS)-5-(2-azido-1-methoxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol: Similar structure but with a methoxy group instead of a hydroxyethyl group.
Uniqueness
The presence of both an azido group and a hydroxyethyl group in (3aR,5R,6R,6aS)-5-(2-azido-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol makes it unique compared to similar compounds
Properties
Molecular Formula |
C9H15N3O5 |
---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
(3aR,5R,6R,6aS)-5-(2-azido-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |
InChI |
InChI=1S/C9H15N3O5/c1-9(2)16-7-5(14)6(15-8(7)17-9)4(13)3-11-12-10/h4-8,13-14H,3H2,1-2H3/t4?,5-,6-,7+,8-/m1/s1 |
InChI Key |
MAJOJEYOMRHMDB-PXUUIUOKSA-N |
Isomeric SMILES |
CC1(O[C@H]2[C@@H]([C@H](O[C@@H]2O1)C(CN=[N+]=[N-])O)O)C |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(CN=[N+]=[N-])O)O)C |
Origin of Product |
United States |
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